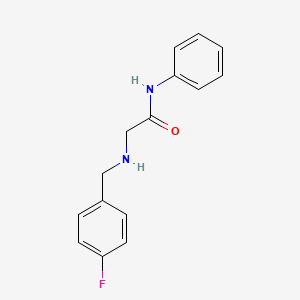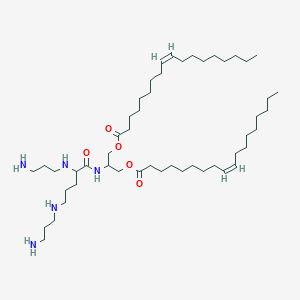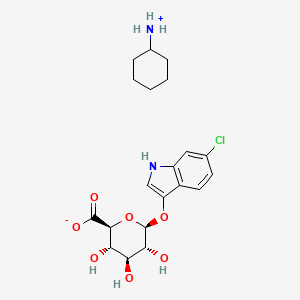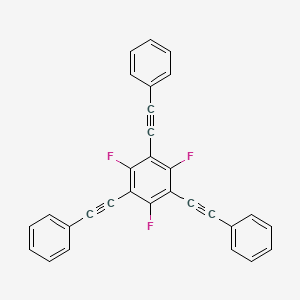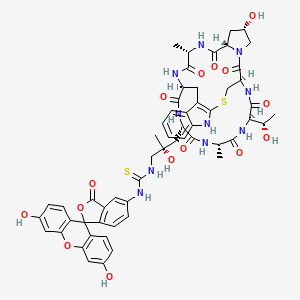
Ald-Ph-PEG4-bis-PEG4-propargyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ald-Ph-PEG4-bis-PEG4-propargyl is a cleavable linker containing eight units of polyethylene glycol (PEG). It is primarily used in the synthesis of antibody-drug conjugates (ADCs). This compound is also a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ald-Ph-PEG4-bis-PEG4-propargyl involves multiple steps:
PEGylation: The initial step involves the PEGylation of a suitable precursor molecule to introduce the PEG units.
Alkyne Introduction: The alkyne group is introduced through a reaction with propargyl bromide under basic conditions.
Cleavable Linker Formation: The final step involves the formation of the cleavable linker by coupling the PEGylated intermediate with an aldehyde-functionalized phenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Using techniques such as chromatography to isolate the desired product.
Quality Control: Rigorous testing to ensure the purity and functionality of the compound.
Chemical Reactions Analysis
Types of Reactions
Ald-Ph-PEG4-bis-PEG4-propargyl primarily undergoes:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction forms a stable triazole linkage.
Cleavage Reactions: The PEG linker can be cleaved under specific conditions to release the attached drug molecule.
Common Reagents and Conditions
CuAAc Reaction: Requires copper sulfate and sodium ascorbate as catalysts, typically performed in an aqueous or mixed solvent system.
Cleavage Reactions: Conditions vary depending on the specific cleavable linker used, such as acidic or enzymatic conditions.
Major Products Formed
Triazole Linkage: Formed during the CuAAc reaction.
Released Drug Molecule: Upon cleavage of the PEG linker.
Scientific Research Applications
Ald-Ph-PEG4-bis-PEG4-propargyl has diverse applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Facilitates the study of biomolecular interactions through bioconjugation techniques.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of functionalized materials and nanotechnology
Mechanism of Action
The mechanism of action of Ald-Ph-PEG4-bis-PEG4-propargyl involves:
Click Chemistry: The alkyne group reacts with azide-containing molecules to form a stable triazole linkage.
Cleavable Linker: The PEG linker can be cleaved under specific conditions, releasing the attached drug molecule at the target site.
Comparison with Similar Compounds
Similar Compounds
Ald-Ph-amido-PEG4-propargyl: A non-cleavable PEG linker used in ADC synthesis.
Ald-Ph-PEG4-propargyl: A simpler version with fewer PEG units.
Uniqueness
Ald-Ph-PEG4-bis-PEG4-propargyl is unique due to its:
Cleavable Nature: Allows for controlled release of drug molecules.
Eight PEG Units: Provides enhanced solubility and stability.
Properties
Molecular Formula |
C50H80N4O19 |
|---|---|
Molecular Weight |
1041.2 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[1,3-bis[3-oxo-3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethylamino]propoxy]propan-2-ylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-formylbenzamide |
InChI |
InChI=1S/C50H80N4O19/c1-3-15-60-23-29-66-35-38-69-32-26-63-20-12-51-47(56)9-18-72-42-46(43-73-19-10-48(57)52-13-21-64-27-33-70-39-36-67-30-24-61-16-4-2)54-49(58)11-17-62-25-31-68-37-40-71-34-28-65-22-14-53-50(59)45-7-5-44(41-55)6-8-45/h1-2,5-8,41,46H,9-40,42-43H2,(H,51,56)(H,52,57)(H,53,59)(H,54,58) |
InChI Key |
QHIIEIBDWAHOAX-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCOCC#C)NC(=O)CCOCCOCCOCCOCCNC(=O)C1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


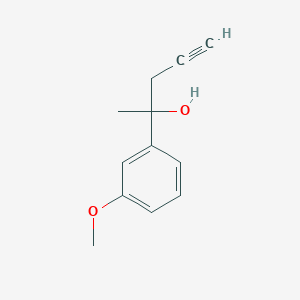
![2-[4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetic acid](/img/structure/B11928514.png)
![5-[2-amino-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B11928518.png)

![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

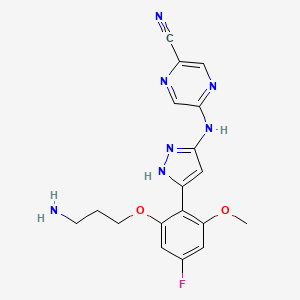
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)

